molecular formula C11H13NO2 B128989 Allyl 2-amino-6-methylbenzoate CAS No. 145218-92-4

Allyl 2-amino-6-methylbenzoate

Cat. No. B128989
M. Wt: 191.23 g/mol
InChI Key: PTVLPBGNAKAOAL-UHFFFAOYSA-N
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Patent
US05541178

Procedure details

The above nitro compound was reduced by the method described in example 6, for the reduction of allyl 2-methyl-6-nitrobenzoate, to give allyl 2-amino-6-methylbenzoate.
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C([N+]([O-])=O)=C(C=CC=1)C(OCC=C)=O.[CH3:17][C:18]1[CH:29]=[CH:28][CH:27]=[C:26]([N+:30]([O-])=O)[C:19]=1[C:20]([O:22][CH2:23][CH:24]=[CH2:25])=[O:21]>>[NH2:30][C:26]1[CH:27]=[CH:28][CH:29]=[C:18]([CH3:17])[C:19]=1[C:20]([O:22][CH2:23][CH:24]=[CH2:25])=[O:21]

Inputs

Step One
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C(=O)OCC=C)C=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)OCC=C)C(=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OCC=C)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.